molecular formula C8H14ClNO2 B8218769 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Cat. No.: B8218769
M. Wt: 191.65 g/mol
InChI Key: ITOOEJUCKGHCBN-UHFFFAOYSA-N
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Description

6-Azaspiro[34]octane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-3-8(4-6)1-2-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOOEJUCKGHCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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